molecular formula C27H24N6O3 B11335145 5-methyl-N-[4-(morpholin-4-yl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-N-[4-(morpholin-4-yl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11335145
M. Wt: 480.5 g/mol
InChI Key: HRJFDNJFNDMGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[4-(morpholin-4-yl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a benzoxazole moiety, and a morpholine group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(morpholin-4-yl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring, the benzoxazole moiety, and the attachment of the morpholine group. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Benzoxazole Moiety: This can be synthesized through the condensation of an o-aminophenol with a carboxylic acid or its derivatives.

    Attachment of the Morpholine Group: This step may involve nucleophilic substitution reactions where the morpholine group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(morpholin-4-yl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or morpholine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(morpholin-4-yl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): Similar in structure but lacks the benzoxazole moiety.

    Morpholine, 4-phenyl-: Contains the morpholine group but differs significantly in overall structure.

Uniqueness

5-methyl-N-[4-(morpholin-4-yl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of the triazole ring, benzoxazole moiety, and morpholine group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C27H24N6O3

Molecular Weight

480.5 g/mol

IUPAC Name

5-methyl-N-(4-morpholin-4-ylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide

InChI

InChI=1S/C27H24N6O3/c1-18-25(27(34)28-20-7-9-21(10-8-20)32-13-15-35-16-14-32)29-31-33(18)22-11-12-24-23(17-22)26(36-30-24)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,28,34)

InChI Key

HRJFDNJFNDMGOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)N6CCOCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.